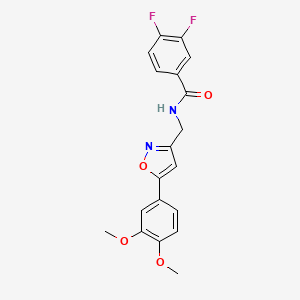

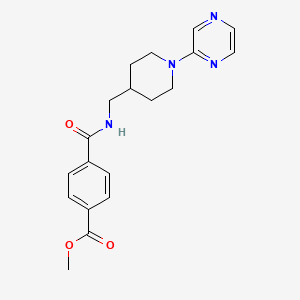

2-((6-methyl-4-oxo-4H-pyran-3-yl)oxy)acetic acid

Vue d'ensemble

Description

Organic compounds are usually described by their molecular formula, structure, and functional groups. The compound you mentioned appears to contain a pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms .

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions, starting from simple, readily available compounds, to construct the complex structure of the target molecule. The reactions need to be carefully planned to ensure that the correct bonds are formed in the right order .Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of organic compounds .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions that a compound undergoes can tell us a lot about its structure and properties .Physical And Chemical Properties Analysis

This can include determining the compound’s melting point, boiling point, solubility in various solvents, and stability under different conditions. The compound’s reactivity and acidity or basicity can also be studied .Applications De Recherche Scientifique

Germination Inhibitory Constituents from Erigeron annuus

Research identified germination inhibitory constituents from the flowers of Erigeron annuus, including compounds related to the target molecule. These compounds showed significant inhibitory effects on the germination of lettuce seed, highlighting potential agricultural applications in weed control and crop protection (Oh et al., 2002).

Chemical and Pharmacological Research on Derivatives

A study on the derivatives of 1H-naphtho[2,1-b]pyran revealed that certain substituted compounds exhibit specific anticonvulsant activity. This suggests potential therapeutic applications for neurological disorders (Ermili et al., 1975).

Synthesis of Condensed Furylacetic Acids

A method for synthesizing previously unknown substituted furylacetic acids was developed, showcasing the versatility of these compounds in organic synthesis. Such acids find applications in synthesizing heterocyclic compounds, which are crucial in drug development and material science (Gorbunov et al., 2018).

Synthesis and Molecular Structure

The synthesis and molecular structure analysis of a complex compound related to the target molecule was conducted. This work contributes to the understanding of molecular interactions and stability, relevant for material science and drug formulation (Wei et al., 2006).

Synthesis of Heterocyclic Compounds

Dehydroacetic acid and its derivatives, closely related to the target molecule, are used in the synthesis of various heterocyclic compounds. These compounds have broad applications, from pharmaceuticals to agrochemicals, demonstrating the chemical versatility of this class of molecules (Prakash et al., 2004).

Mécanisme D'action

Target of Action

Similar compounds, such as hydroxypyridinone derivatives, have been reported to inhibit aldose reductase (alr2) , a key enzyme in the polyol pathway .

Mode of Action

It’s known that similar compounds, like hydroxypyridinone derivatives, inhibit alr2 . They bind tightly to the active site of ALR2, preventing the enzyme from catalyzing the reduction of glucose to sorbitol .

Biochemical Pathways

The compound may affect the polyol pathway, given the reported inhibition of ALR2 by similar compounds . The polyol pathway is a two-step metabolic pathway in which glucose is reduced to sorbitol and then converted to fructose. Inhibition of ALR2 can prevent the accumulation of sorbitol, which is associated with various diabetic complications .

Result of Action

Similar compounds have been reported to have antioxidant properties . They can scavenge free radicals, reducing oxidative stress .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can affect the activity and stability of similar compounds .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

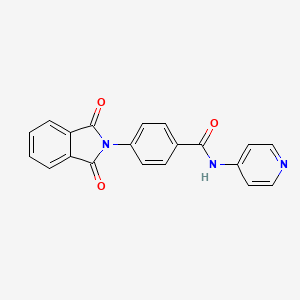

2-(6-methyl-4-oxopyran-3-yl)oxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c1-5-2-6(9)7(3-12-5)13-4-8(10)11/h2-3H,4H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHFTKZSJIQTFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CO1)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile](/img/structure/B2829112.png)

![1,3-Dimethylspiro[6,7-dihydro-5H-indole-4,2'-oxirane]](/img/structure/B2829115.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2829116.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide](/img/structure/B2829121.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2829125.png)

![2-Methoxy-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol](/img/structure/B2829129.png)